amino N-phenylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of amines with organic carbonates such as dimethyl carbonate. This method is environmentally friendly and avoids the use of hazardous materials like phosgene . The reaction typically proceeds as follows: [ \text{RNH}_2 + \text{R’OCOOR’} \rightarrow \text{RNHC(O)OR’} + \text{R’OH} ] where R and R’ can be alkyl or aryl groups.
Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow systems over solid catalysts. For example, the reaction of various amines with dimethyl carbonate in the presence of iron-chrome catalysts has been shown to yield high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Amino N-phenylcarbamate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cesium carbonate, TBAI, and dimethyl carbonate. Reaction conditions typically involve mild temperatures and pressures, making the processes efficient and environmentally friendly .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the reaction with dimethyl carbonate typically yields carbamate esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Amino N-phenylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amino N-phenylcarbamate involves its role as an inhibitor of O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a modification that plays a crucial role in regulating various cellular processes. By inhibiting O-GlcNAcase, this compound affects the levels of O-GlcNAc-modified proteins, thereby influencing signal transduction pathways and other cellular functions .
Comparison with Similar Compounds
Amino N-phenylcarbamate can be compared with other carbamate compounds, such as methyl N-phenylcarbamate and ethyl N-phenylcarbamate. While these compounds share similar structural features, this compound is unique in its ability to inhibit O-GlcNAcase selectively . This selectivity makes it a valuable tool in studying the role of O-GlcNAc modification in various biological processes.
List of Similar Compounds
- Methyl N-phenylcarbamate
- Ethyl N-phenylcarbamate
- N-phenylcarbamate derivatives with different N-acyl groups
Properties
IUPAC Name |
amino N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-11-7(10)9-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHOHPOCZUAUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332290 |
Source
|
Record name | amino N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60506-42-5 |
Source
|
Record name | amino N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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